6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a 3-chlorophenyl group at the 3rd position of the triazolopyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with 6-bromo-2-hydrazinopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,
Properties
Molecular Formula |
C12H7BrClN3 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
6-bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H |
InChI Key |
YVWSFASKYAXBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
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